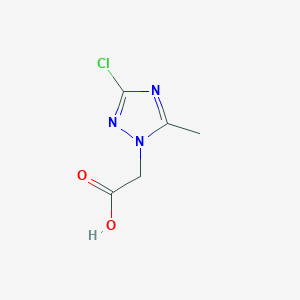![molecular formula C13H14F3NOS B2957734 3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1797781-62-4](/img/structure/B2957734.png)
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methylsulfanyl group and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of organic compounds using reagents such as Umemoto’s reagents . The reaction conditions often require the use of a base and a solvent, such as acetonitrile, under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The methylsulfanyl group may contribute to the compound’s reactivity and overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-(methylsulfanyl)-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline
- **3-(Methylsulfanyl)-N-{4-[(trifluoromethyl)sulfanyl]benzyl}cyclopentanamine
Uniqueness
3-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]pyrrolidine is unique due to the combination of the trifluoromethyl and methylsulfanyl groups on the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NOS/c1-19-11-5-6-17(8-11)12(18)9-3-2-4-10(7-9)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNEUIMKKEGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)
![1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2957654.png)
![4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2957656.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2957658.png)



![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)
![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)



